molecular formula C12H19NO4 B1491808 (E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098154-28-8

(E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Numéro de catalogue: B1491808
Numéro CAS: 2098154-28-8
Poids moléculaire: 241.28 g/mol
Clé InChI: GCEKRADKFUGZDU-ONEGZZNKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a synthetic organic compound featuring a conjugated enoic acid backbone linked to a piperidine ring substituted with an ethoxymethyl group. The (E)-stereochemistry of the double bond in the but-2-enoic acid moiety is critical for its molecular interactions, particularly in biological systems.

Propriétés

IUPAC Name

(E)-4-[4-(ethoxymethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-17-9-10-5-7-13(8-6-10)11(14)3-4-12(15)16/h3-4,10H,2,5-9H2,1H3,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEKRADKFUGZDU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC1CCN(CC1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a synthetic organic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an ethoxymethyl group and a conjugated enone system, which contributes to its unique biological properties. The presence of both a carboxylic acid and a ketone functional group allows for diverse reactivity and interaction with biological targets.

The mechanism of action for (E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that (E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid exhibits significant antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the organism.

Anticancer Activity

In studies involving cancer cell lines, the compound has shown promising results:

Cell LineIC50 (µg/mL)
Leukemia CCRF-CEM6.95
Glioblastoma U87MG7.44
Colon Carcinoma HCT1164.62
Mammary Adenocarcinoma MDA-MB23119.45

These results indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various piperidine derivatives, including (E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid. The findings highlighted its effectiveness against resistant strains of bacteria.
  • Anticancer Mechanisms : Research conducted at a leading cancer research institute investigated the apoptotic effects of the compound on human leukemia cells. The study revealed that treatment with (E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid resulted in increased levels of reactive oxygen species (ROS), leading to cell death.
  • Pharmacokinetics and ADME : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound in animal models. Results indicated favorable bioavailability and metabolic stability, supporting its potential for therapeutic use.

Comparaison Avec Des Composés Similaires

The following analysis compares (E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogs and Substituent Variations
Table 1: Structural Comparison of Selected 4-Oxobut-2-enoic Acid Derivatives
Compound Name Substituent on Piperidine/Aromatic Ring Key Structural Features Reference
(E)-4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid Ethoxymethyl (CH2CH2OCH3) E-configuration; piperidine backbone Target Compound
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid Difluoromethyl (CHF2) Higher electronegativity; lipophilic
(E)-4-(4-(tert-Butyl)phenyl)-4-oxobut-2-enoic acid tert-Butylphenyl (C6H4-C(CH3)3) Bulky aromatic substituent
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid Ethylpiperazine (C2H5-piperazine) Z-configuration; basic nitrogen center
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylanilino (C6H4-NH-CH3) Aromatic amine substituent

Key Observations :

  • Substituent Effects : The ethoxymethyl group in the target compound enhances hydrophilicity compared to difluoromethyl or tert-butylphenyl substituents, which are more lipophilic .
  • Stereochemistry: The (E)-configuration in the target compound may favor planar molecular conformations, contrasting with the (Z)-isomer’s steric hindrance observed in analogs like (Z)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid .
Physicochemical Properties
Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Solubility (Water) pKa (Dissociation Constant) Reference
(E)-4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid ~241.26* Moderate (predicted) Not reported Calculated*
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 233.21 Low Not reported
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 207.22 Insoluble 2.81 ± 0.25
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid 212.25 Moderate Not reported

Notes:

  • The target compound’s molecular weight is estimated based on its formula (C11H17NO4).
  • The low solubility of (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid correlates with its aromatic amine substituent, while ethylpiperazine derivatives exhibit moderate solubility due to ionizable nitrogen centers .

Méthodes De Préparation

Activation and Coupling Using Carbodiimide Chemistry

One common approach involves activating the carboxylic acid group of a precursor such as monomethyl fumarate or related α,β-unsaturated acids using carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) in the presence of catalytic 4-N,N-dimethylaminopyridine (DMAP). This activation facilitates nucleophilic attack by the amine group of the 4-(ethoxymethyl)piperidine derivative.

  • Reaction Conditions : Typically performed in dichloromethane at low temperature (~0°C) to control reaction rate and selectivity.
  • Yield : Moderate yields around 60-62% have been reported under optimized conditions.
  • Work-up : After reaction completion, aqueous sodium bicarbonate extraction and silica gel chromatography (e.g., DCM:MeOH = 70:1) are used for purification.
Parameter Details
Reagents Monomethyl fumarate, EDAC, DMAP, 4-(ethoxymethyl)piperidine
Solvent Dichloromethane (DCM)
Temperature 0°C
Reaction time 1 hour (stirring at room temperature after initial mixing)
Yield ~62%
Purification Silica gel chromatography

This method is adapted from similar syntheses of α,β-unsaturated keto acids with piperidine derivatives and demonstrates the effective use of carbodiimide coupling chemistry for this compound class.

Alternative Coupling Agents and Solvent Systems

Other coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOAT (1-hydroxy-7-azabenzotriazole) have been used to improve coupling efficiency.

  • Solvent Mixture : Dichloromethane combined with dimethylformamide (DMF) and bases like diisopropylethylamine (DIEA) to enhance solubility and reaction rate.
  • Procedure : Stirring at room temperature for about 1 hour, followed by aqueous work-up and chromatographic purification.
  • Yield : Comparable yields (~60%) reported.
Parameter Details
Reagents Monomethyl fumarate, HATU, HOAT, DIEA, 4-(ethoxymethyl)piperidine
Solvent DCM + DMF
Temperature Room temperature
Reaction time ~1 hour
Yield ~62%
Purification Silica gel chromatography

This method is beneficial when carbodiimide reagents show limitations in coupling efficiency or when steric hindrance is a concern.

Synthesis of Piperidinyl Intermediates

The 4-(ethoxymethyl)piperidin-1-yl moiety is typically prepared by alkylation of piperidine with ethoxymethyl halides under basic conditions. This intermediate is then used in the coupling step described above.

  • Alkylation Conditions : Piperidine reacts with ethoxymethyl bromide or chloride in the presence of a base such as potassium carbonate in solvents like DMF.
  • Purification : Standard extraction and distillation or chromatography.

This step is crucial to ensure the correct substitution pattern on the piperidine ring before coupling to the α,β-unsaturated keto acid.

Control of Stereochemistry

The (E)-configuration of the double bond in the but-2-enoic acid moiety is generally controlled by starting from fumaric acid derivatives (trans-isomer) or by selective isomerization post-synthesis. Maintaining low temperatures and avoiding acidic conditions that may promote isomerization is important.

Research Findings and Comparative Analysis

Method Advantages Limitations Yield (%)
Carbodiimide coupling (EDAC/DMAP) Mild conditions, widely applicable Moderate yield, sensitive to moisture ~62
HATU/HOAT coupling Improved coupling efficiency More expensive reagents ~62
Direct alkylation of piperidine Simple, scalable Requires pure ethoxymethyl halides N/A

The carbodiimide and HATU/HOAT methods are the most commonly reported for coupling the piperidinyl moiety to the α,β-unsaturated acid. Both methods provide comparable yields and purity when followed by appropriate purification.

Q & A

Q. What are the established synthetic routes for (E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, and how can purity be optimized?

  • Methodological Answer : A common approach involves condensation reactions between piperidine derivatives and unsaturated carbonyl intermediates. For example, reacting 4-(ethoxymethyl)piperidine with maleic anhydride under controlled conditions can yield the target compound. Purification via recrystallization or column chromatography is critical to achieve >95% purity. Characterization using IR spectroscopy (to confirm carbonyl and enol groups) and ¹H/¹³C NMR (to verify stereochemistry and substituent positions) is essential . Metrological validation through potentiometric titration can assess acid dissociation constants and ensure batch consistency .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : The (E)-configuration of the α,β-unsaturated carbonyl group is confirmed by observing coupling constants (J ≈ 12–16 Hz) between the β-protons in ¹H NMR. Integration of piperidine ring protons (δ 1.2–3.5 ppm) helps verify substitution patterns .
  • IR Spectroscopy : Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) are indicative of the α,β-unsaturated ketone moiety .

Q. How can researchers evaluate the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct solubility studies in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis. For stability, use HPLC or UV-Vis spectroscopy to monitor degradation under acidic (pH 2–4), neutral (pH 7), and alkaline (pH 10–12) conditions over 24–72 hours. Note that the enol-keto tautomerism of the α,β-unsaturated system may influence stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in piperidine rings) by acquiring spectra at 25°C and −40°C .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian or ORCA) to validate proposed conformers .
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish between stereoisomers or tautomeric forms .

Q. What experimental design considerations are critical for assessing biological activity while minimizing organic degradation?

  • Methodological Answer :
  • Sample Stabilization : Store solutions at 4°C with inert gas (N₂/Ar) to slow oxidation. Use LC-MS to track degradation products .
  • Positive/Negative Controls : Include structurally analogous compounds (e.g., 4-oxo-piperidine derivatives) to benchmark activity .
  • Dose-Response Curves : Conduct assays in triplicate across a log-scale concentration range (1 nM–100 µM) to account for potential metabolite interference .

Q. How can researchers validate the accuracy of analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation:
  • Linearity : Test 5–7 concentrations (R² ≥ 0.995).
  • Recovery Studies : Spike known quantities into biological matrices (e.g., plasma) and compare measured vs. theoretical values (acceptance: 85–115%).
  • Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3).
  • Inter-Day Precision : Analyze three batches on separate days (RSD ≤ 5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.